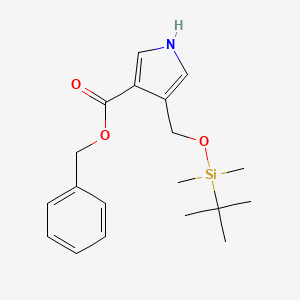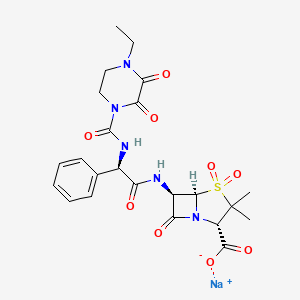
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is a complex organic compound that features a pyrrole ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a benzyl ester group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester typically involves multiple steps, starting from commercially available starting materials. The key steps include the protection of hydroxyl groups using TBDMS chloride and the formation of the benzyl ester through esterification reactions. The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts such as imidazole .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research settings. the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, would apply.
Chemical Reactions Analysis
Types of Reactions
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester undergoes various chemical reactions, including:
Oxidation: The TBDMS group can be oxidized under specific conditions.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The TBDMS group can be substituted with other functional groups using nucleophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as PhIO or PhI(OAc)2.
Reducing agents: Such as LiAlH4 or NaBH4.
Nucleophiles: Such as fluoride ions for deprotection of the TBDMS group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the TBDMS group can lead to the formation of silanols, while reduction of the ester group yields alcohols .
Scientific Research Applications
4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block for more complex molecules.
Medicinal Chemistry: For the development of potential therapeutic agents.
Material Science: In the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of 4-(((tert-Butyldimethylsilyl)oxy)methyl)-1H-pyrrole-3-carboxylic Acid Benzyl Ester involves its reactivity towards nucleophiles and electrophiles. The TBDMS group acts as a protecting group, which can be selectively removed under mild conditions, allowing for further functionalization of the molecule. The benzyl ester group can undergo hydrolysis to release the corresponding carboxylic acid .
Comparison with Similar Compounds
Similar Compounds
4-(((tert-Butyldimethylsilyl)oxy)methyl)phenol: Similar in structure but with a phenol group instead of a pyrrole ring.
(tert-Butyldimethylsilyloxy)acetaldehyde: Contains a TBDMS group but with an aldehyde functional group.
Properties
Molecular Formula |
C19H27NO3Si |
|---|---|
Molecular Weight |
345.5 g/mol |
IUPAC Name |
benzyl 4-[[tert-butyl(dimethyl)silyl]oxymethyl]-1H-pyrrole-3-carboxylate |
InChI |
InChI=1S/C19H27NO3Si/c1-19(2,3)24(4,5)23-14-16-11-20-12-17(16)18(21)22-13-15-9-7-6-8-10-15/h6-12,20H,13-14H2,1-5H3 |
InChI Key |
FBZFDGHWXAWBCR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC1=CNC=C1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-Chloro-2-ethyl-5,7-dihydrothieno[3,4-d]pyrimidine](/img/structure/B13850715.png)
![1-[(E)-(4-methoxyphenyl)methyleneamino]-3-methyl-thiourea](/img/structure/B13850720.png)
![3-[3-(Trifluoromethyl)cyclohexyl]propanoic Acid Methyl Ester](/img/structure/B13850725.png)
urea](/img/structure/B13850726.png)

![(S)-4-((5,7-Difluorochroman-4-yl)oxy)-2-methyl-1H-benzo[d]imidazole-6-carboxylic Acid](/img/structure/B13850731.png)





![(1R,2S,3R)-1-[5-[(2S,3R)-2,3,4-trihydroxybutyl]pyrazin-2-yl]butane-1,2,3,4-tetrol;dihydrochloride](/img/structure/B13850796.png)

